Ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C14H14O4. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate typically involves the condensation of substituted salicylaldehydes with ethyl diazoacetate. This reaction is often catalyzed by iron (III) salts and involves oxidative cross-coupling . Another method involves the Knoevenagel condensation followed by oxo-Michael reaction and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromobenzofuran-2-carboxylate
- Ethyl 7-(trifluoromethoxy)-1-benzofuran-2-carboxylate
- Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
113311-66-3 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 7-ethyl-3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-9-6-5-7-10-11(8-15)13(18-12(9)10)14(16)17-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
BFRLIBJQUBRFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(O2)C(=O)OCC)C=O |
Origin of Product |
United States |
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